

High-Resolution Mass Spectrometry for Carbodenafil Detection: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Carbodenafil	
Cat. No.:	B589546	Get Quote

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Introduction

Carbodenafil is a potent synthetic analogue of sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor. Like other PDE-5 inhibitors, carbodenafil is utilized to treat erectile dysfunction. However, its unapproved status and frequent undeclared inclusion in herbal supplements and other illicit products pose significant health risks to consumers. Accurate and sensitive detection methods are therefore crucial for regulatory control and forensic analysis. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the unambiguous identification and quantification of carbodenafil and its metabolites in complex matrices. This document provides detailed application notes and experimental protocols for the detection of carbodenafil using LC-HRMS.

Principle of Detection

The analytical approach is based on the separation of **carbodenafil** from the sample matrix using liquid chromatography, followed by detection and identification using high-resolution mass spectrometry. HRMS offers high mass accuracy and resolution, enabling the differentiation of **carbodenafil** from isobaric interferences and providing confident structural elucidation through fragmentation analysis.



Experimental Protocols Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

a) Herbal Dietary Supplements (Tablets, Capsules, Powders)

This protocol is adapted from methods for screening PDE-5 inhibitors in dietary supplements. [1]

- Homogenization: Weigh 0.1 g of the homogenized sample (crushed tablets or capsule contents) into a 15 mL centrifuge tube.
- Extraction: Add 4.0 mL of a 1:1 (v/v) mixture of acetonitrile and water.
- Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction.
- Centrifugation: Centrifuge the extract at 6000 rpm for 5 minutes.
- Filtration: Filter the supernatant through a 0.2 μm PTFE syringe filter into an LC vial for analysis.
- b) Biological Matrices (Human Plasma)

This protocol is based on liquid-liquid extraction (LLE) methods for analyzing PDE-5 inhibitors in plasma.

- Sample Aliquoting: Pipette 100 μL of human plasma into a clean microcentrifuge tube.
- Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., sildenafil-d8).
- Extraction: Add 500 μ L of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the layers.



- Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μL of the mobile phase and inject it into the LC-HRMS system.

Liquid Chromatography Parameters

Chromatographic conditions should be optimized to achieve good separation of **carbodenafil** from matrix components and potential isomers.

Parameter	Recommended Conditions	
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate	
Flow Rate	0.3 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	

High-Resolution Mass Spectrometry Parameters

HRMS parameters should be tuned for optimal sensitivity and accuracy.



Parameter	Recommended Conditions		
Instrument	Orbitrap-based or Q-TOF HRMS system		
Ionization Mode	Positive Electrospray Ionization (ESI+)		
Capillary Voltage	3.5 kV		
Source Temperature	320°C		
Sheath Gas Flow	40 arbitrary units		
Auxiliary Gas Flow	10 arbitrary units		
Full Scan Resolution	70,000 FWHM		
Full Scan Range	m/z 100-1000		
MS/MS Fragmentation	Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)		
Collision Energy	Stepped normalized collision energy (e.g., 20, 30, 40 eV)		
MS/MS Resolution	17,500 FWHM		

Data Presentation Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of **carbodenafil** and related PDE-5 inhibitors using LC-HRMS.



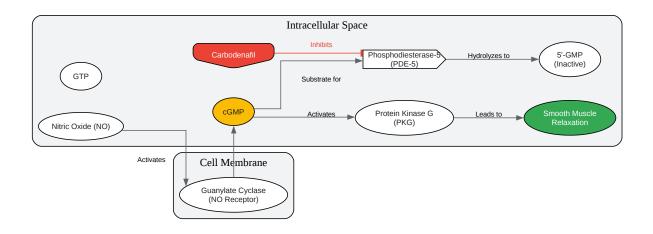
Analyte	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Recovery (%)	Precision (%RSD)	Referenc e
Carbodena fil	Dietary Supplemen t	1 - 200	1	85-110	< 15	[1]
Desmethyl Carbodena fil	Human Plasma	2 - 1000	2	76.4	< 10	
Sildenafil	Dietary Supplemen t	0.5 - 200	0.5	78.5-114	< 9.15	_
Tadalafil	Dietary Supplemen t	0.5 - 200	0.5	78.5-114	< 9.15	_

Visualizations

Signaling Pathway of PDE-5 Inhibitors

Carbodenafil, as a PDE-5 inhibitor, enhances the signaling pathway of nitric oxide (NO) by preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to smooth muscle relaxation and vasodilation.





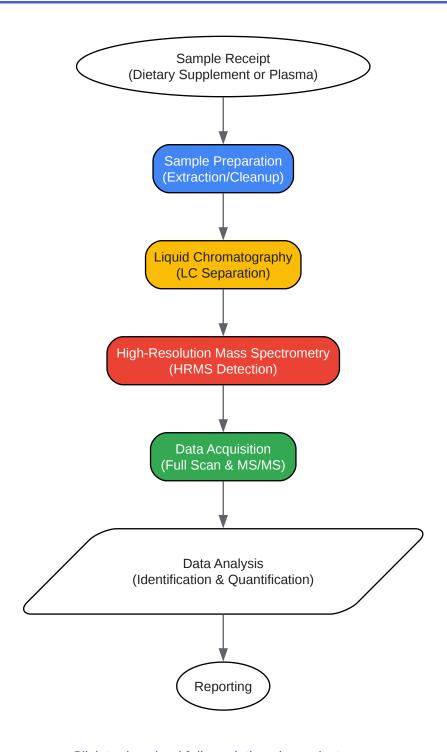
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Caption: Mechanism of action of **Carbodenafil** as a PDE-5 inhibitor.

Experimental Workflow for Carbodenafil Detection

The overall workflow from sample receipt to data analysis is depicted below.





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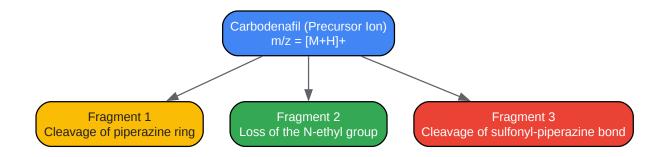
Caption: General experimental workflow for LC-HRMS analysis of Carbodenafil.

Proposed Fragmentation Pathway of Carbodenafil

Based on the fragmentation patterns of sildenafil and its analogues, a proposed fragmentation pathway for **carbodenafil** is presented. The primary fragmentation is expected to occur at the



piperazine ring and the bond connecting it to the sulfonyl group.



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References

- 1. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5
 Inhibitors (PDE-5i) in Herbal Dietary Supplements PMC [pmc.ncbi.nlm.nih.gov]
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